molecular formula C21H22N6O5S B11500738 N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11500738
M. Wt: 470.5 g/mol
InChI Key: ZVJNVLNZWAKQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxybenzyl group, and a triazolylsulfanylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the acetylamino group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the methoxybenzyl group: This can be achieved through a nucleophilic substitution reaction where a methoxybenzyl halide reacts with an appropriate nucleophile.

    Synthesis of the triazolylsulfanylacetamide moiety:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as hydroxide ions can replace the methoxy group.

    Hydrolysis: The acetylamino group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

N-[5-(acetylamino)-2-methoxybenzyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-[5-(acetylamino)-2-methoxybenzyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide: This compound has a similar structure but contains an oxadiazole ring instead of a triazole ring.

    N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has an ethoxyphenyl group and a pyridinyl group, making it structurally similar but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N6O5S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[(5-acetamido-2-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22N6O5S/c1-13(28)23-16-7-8-18(32-3)15(9-16)11-22-19(29)12-33-21-25-24-20(26(21)2)14-5-4-6-17(10-14)27(30)31/h4-10H,11-12H2,1-3H3,(H,22,29)(H,23,28)

InChI Key

ZVJNVLNZWAKQFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.